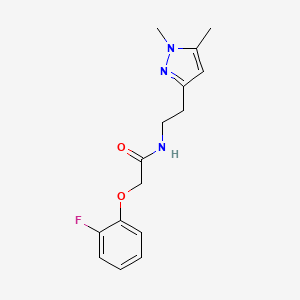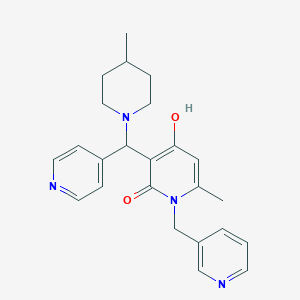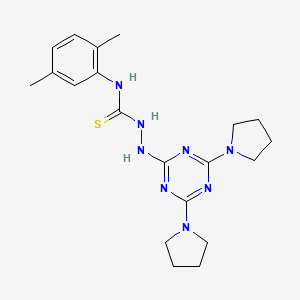
3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This azetidine derivative has been found to exhibit promising biological activities, making it a valuable compound for drug discovery.
Scientific Research Applications
Synthesis and Characterization
- A series of azetidin-2-one derivatives, similar in structure to the compound of interest, were synthesized, characterized by IR, 1H NMR spectroscopy, and evaluated for antibacterial and antifungal activities (Shah et al., 2014).
Crystal Structure and Docking Studies
- Tetrazole derivatives, structurally similar to 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine, were studied via X-ray crystallography and molecular docking to understand their orientation and interaction with the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Synthesis and Conformational Studies
- Research has been conducted on the synthesis of conformationally defined serotonin homologues involving compounds with similar structural features, highlighting the selective formation of isomers (Herslöf & Martin, 1987).
Anticancer Activity
- Compounds structurally related to the compound were synthesized and evaluated for their anticancer activity in various human cancer cell lines (Lewandowska et al., 2013).
Chemiluminescence Studies
- Research has been done on the synthesis of sulfonyl-substituted bicyclic dioxetanes, closely related to the compound of interest, and their chemiluminescent properties were studied (Watanabe et al., 2010).
Antioxidant Activity
- Novel Schiff bases and azetidines derived from phenyl urea derivatives, structurally similar to the compound, were synthesized and their in-vitro antioxidant activity was evaluated (Nagavolu et al., 2017).
Design and Synthesis of Azetidinones
- The design and synthesis of substituted azetidinones derived from the dimer of Apremilast, which shares structural features with the compound , was investigated, highlighting the medicinal and pharmaceutical importance of such structures (Jagannadham et al., 2019).
Fluoroionophore Synthesis
- Research on the synthesis of new podand-type fluoroionophores with two pyrene moieties, structurally related to the compound of interest, showed high selectivity toward Li+ ions (Nishimura et al., 2011).
Gold-Catalyzed Cascade Synthesis
- A gold-catalyzed rearrangement of N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, similar to the compound of interest, was studied, leading to the synthesis of 2,5-disubstituted pyrroles (Pertschi et al., 2017).
Fluorine-Containing Compounds Synthesis
- Access to fluoroalkylidene-oxetanes and -azetidines, which are structurally related, was achieved, providing new precursors for fluorinated four-membered rings containing various functional groups (Laporte et al., 2015).
Metal-Free Coupling for Bicyclic Building Blocks
- The coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids was studied, enabling the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks including azetidines (Allwood et al., 2014).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO5S2/c1-24-16-7-6-13(8-15(16)18)26(22,23)19-9-14(10-19)25(20,21)12-4-2-11(17)3-5-12/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDMKLXAVVJNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2632017.png)
![3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2632020.png)
![2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide](/img/structure/B2632024.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2632026.png)
methanone](/img/structure/B2632027.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)

![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/no-structure.png)
![N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B2632033.png)
![N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2632034.png)